2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C18H17N3OS2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3OS2/c1-2-13-7-9-14(10-8-13)11-19-21-17(22)12-23-18-20-15-5-3-4-6-16(15)24-18/h3-11H,2,12H2,1H3,(H,21,22)/b19-11+ |
InChI Key |
AXGAQWDPDXEINF-YBFXNURJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
The synthesis begins with the formation of the benzothiazole-thioacetohydrazide intermediate. Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is synthesized by reacting 1,3-benzothiazole-2-thiol with ethyl chloroacetate in acetone under reflux, using potassium carbonate (K₂CO₃) as a base. Subsequent treatment with hydrazine hydrate in ethanol yields 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide.
Representative Reaction Conditions:
Condensation with 4-Ethylbenzaldehyde
The final step involves condensing the acetohydrazide intermediate with 4-ethylbenzaldehyde in ethanol, catalyzed by glacial acetic acid. The reaction proceeds via nucleophilic addition-elimination to form the hydrazone bond, with the E-isomer predominating due to thermodynamic stability.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Molar Ratio (Acetohydrazide:Aldehyde) | 1:1.1 |
| Catalyst | Glacial acetic acid (0.1 mL/mmol) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Duration | 2–3 hrs |
| Yield | 80–88% |
Structural and Reaction Optimization
Solvent and Catalytic Effects
Ethanol is preferred for its ability to dissolve both hydrophilic (hydrazide) and hydrophobic (aldehyde) reactants while facilitating Schiff base formation. Substituting ethanol with dimethylformamide (DMF) or tetrahydrofuran (THF) reduces yields by 15–20% due to side reactions. Catalytic acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and accelerating imine formation.
Temperature and Time Dependence
Prolonged reflux (>4 hrs) leads to hydrazone decomposition, evidenced by HPLC analysis showing a 10% decrease in purity. Lower temperatures (50–60°C) necessitate extended reaction times (6–8 hrs) without improving yields.
Analytical Characterization
Spectroscopic Validation
FTIR Analysis:
-
C=O stretch: 1650–1660 cm⁻¹ (amide I band).
¹H NMR (DMSO-d₆):
-
δ 11.25 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.45–8.10 (m, 4H, benzothiazole-H), 7.20–7.40 (m, 4H, 4-ethylphenyl-H), 4.60 (s, 2H, SCH₂), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃).
LC-MS:
Purity and Yield Enhancement Strategies
Recrystallization
Crude product recrystallization from ethanol improves purity from 85% to >98% (HPLC). Optimal conditions use a 1:5 (w/v) ratio of compound to solvent.
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves E/Z isomers, though the E-isomer constitutes >95% of the product under standard conditions.
Industrial-Scale Considerations
Cost-Effective Modifications
-
Alternative Catalysts: Substituting acetic acid with p-toluenesulfonic acid (PTSA) reduces reaction time by 30% but increases post-processing complexity.
-
Solvent Recovery: Ethanol distillation and reuse lower production costs by 20%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Classical Condensation | High yields, simple setup | Requires excess aldehyde |
| Microwave-Assisted | 50% faster | Specialized equipment needed |
| Solvent-Free | Eco-friendly | Lower yields (70–75%) |
Emerging Innovations
Recent advances include enzymatic catalysis using lipases, which achieve 85% yields under mild conditions (40°C, pH 7). Photochemical activation (UV light, 254 nm) reduces reaction times to 30 minutes but risks side-product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its efficacy in treating various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways depend on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure shares core features with several acetohydrazide derivatives, differing primarily in the aromatic substituents on the hydrazone moiety. Key comparisons include:
*Calculated molecular formula based on structural analysis.
Physicochemical Properties
- Solubility: Compounds with electron-withdrawing groups (e.g., ’s Cl/NO₂ substituents) exhibit lower solubility than the target compound, which lacks such groups .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide (commonly referred to as BTAH ) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Formula
- Chemical Formula : C19H19N3OS2
- Molecular Weight : 373.49 g/mol
Structural Features
BTAH features a benzothiazole moiety linked to an acetohydrazide group through a methylene bridge, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that BTAH exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1: Antimicrobial Activity of BTAH
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that BTAH may serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Activity
BTAH has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study: Apoptotic Effects on MCF-7 Cells
A study conducted by researchers demonstrated that treatment with BTAH resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) compared to untreated controls. Flow cytometry analyses revealed increased annexin V positivity, indicating early apoptotic changes.
Anti-inflammatory Effects
BTAH has shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered during induced inflammatory conditions.
Table 2: Anti-inflammatory Activity of BTAH
| Cytokine | Control Level (pg/mL) | BTAH Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
These results indicate that BTAH may have therapeutic potential in treating inflammatory diseases.
The biological activities of BTAH are attributed to several mechanisms:
- Enzymatic Inhibition : BTAH has been found to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Caspase Activation : In cancer cells, BTAH activates caspases, which are crucial for executing apoptosis.
- Cytokine Modulation : By modulating cytokine production, BTAH can effectively reduce inflammation.
Q & A
Q. Critical Parameters :
- Monitor reaction progress via TLC (chloroform:methanol, 7:3) .
- Yield optimization requires strict control of stoichiometry (1:1 molar ratio of hydrazide to aldehyde) .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Q. Methodology :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) matching the theoretical molecular weight .
- IR Spectroscopy : Detect N–H stretches (3200–3300 cm⁻¹) and C=O stretches (1650–1680 cm⁻¹) .
Data Interpretation :
Cross-reference spectral data with structurally analogous hydrazides (e.g., fluorinated derivatives) to resolve ambiguities .
Advanced: How can crystallographic data resolve structural ambiguities in this hydrazide?
Q. Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) :
- Key Insights :
Example :
In analogous compounds, SC-XRD revealed a planar benzothiazole ring and a dihedral angle of 15–20° between the hydrazide and arylidene moieties, critical for biological activity .
Advanced: How to design experiments to study structure-activity relationships (SAR)?
Q. Methodology :
- Structural Modifications :
- Vary substituents on the benzothiazole (e.g., Cl, F, OCH₃) and arylidene (e.g., nitro, hydroxyl) groups .
- Synthesize analogs via microwave-assisted synthesis to reduce reaction time .
- Biological Assays :
Q. Data Analysis :
- Correlate electronic (Hammett σ constants) and steric parameters of substituents with bioactivity using QSAR models .
Data Contradiction: How to address discrepancies in reported biological activities?
Q. Methodology :
- Standardize Assays :
- Use consistent inoculum sizes (e.g., 5 × 10⁵ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
- Report MIC values in both µg/mL and molar concentrations to enable cross-study comparisons .
- Purity Verification :
- Re-purify compounds showing anomalous activity via HPLC (C18 column, acetonitrile/water gradient) .
- Control Variables :
Case Study :
A fluorinated analog showed MIC = 13.3 µM against E. coli in one study but 26.6 µM in another due to differences in bacterial strains (MTCC 4351 vs. ATCC 25922) .
Advanced: What computational methods predict the binding mode to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
